molecular formula C27H20N6O3S B8479655 N-[4-(4-Methoxyphenyl)-5-{2-[(pyridine-3-carbonyl)amino]pyridin-4-yl}-1,3-thiazol-2-yl]pyridine-3-carboxamide CAS No. 303162-59-6

N-[4-(4-Methoxyphenyl)-5-{2-[(pyridine-3-carbonyl)amino]pyridin-4-yl}-1,3-thiazol-2-yl]pyridine-3-carboxamide

Cat. No.: B8479655
CAS No.: 303162-59-6
M. Wt: 508.6 g/mol
InChI Key: PBVUSJXRSJAMIY-UHFFFAOYSA-N
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Description

N-[4-(4-Methoxyphenyl)-5-{2-[(pyridine-3-carbonyl)amino]pyridin-4-yl}-1,3-thiazol-2-yl]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C27H20N6O3S and its molecular weight is 508.6 g/mol. The purity is usually 95%.
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Properties

CAS No.

303162-59-6

Molecular Formula

C27H20N6O3S

Molecular Weight

508.6 g/mol

IUPAC Name

N-[4-[4-(4-methoxyphenyl)-2-(pyridine-3-carbonylamino)-1,3-thiazol-5-yl]pyridin-2-yl]pyridine-3-carboxamide

InChI

InChI=1S/C27H20N6O3S/c1-36-21-8-6-17(7-9-21)23-24(37-27(32-23)33-26(35)20-5-3-12-29-16-20)18-10-13-30-22(14-18)31-25(34)19-4-2-11-28-15-19/h2-16H,1H3,(H,30,31,34)(H,32,33,35)

InChI Key

PBVUSJXRSJAMIY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CN=CC=C3)C4=CC(=NC=C4)NC(=O)C5=CN=CC=C5

Origin of Product

United States

Synthesis routes and methods

Procedure details

Nicotinoyl chloride hydrochloride (0.72 g, 4.1 mmol) and 4-dimethylaminopyridine (0.05 g, 0.4 mmol) were added to a solution of 4-[2-amino-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]-2-pyridylamine (0.41 g, 1.4 mmol) in N,N-dimethylacetamide (10 mL) and the mixture was stirred at 70° C. for 19 hours. After the reaction mixture was cooled to room temperature, a saturated aqueous solution of sodium hydrogencarbonate (50 mL) was added. The resulting crude crystals were collected by filtration and washed with water. The crude crystals were recrystallized from ethanol to obtain 0.23 g (0.44 mmol, yield 33%) of the title compound.
Name
Nicotinoyl chloride hydrochloride
Quantity
0.72 g
Type
reactant
Reaction Step One
Name
4-[2-amino-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]-2-pyridylamine
Quantity
0.41 g
Type
reactant
Reaction Step One
Quantity
0.05 g
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
33%

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